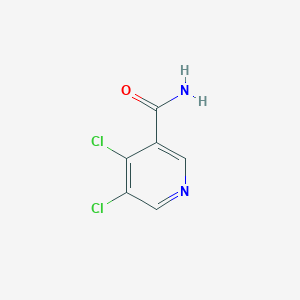

4,5-Dichloronicotinamide

Description

Contextualization of Nicotinamide (B372718) and Pyridine (B92270) Derivatives in Chemical Research

Pyridine (C₅H₅N), a heterocyclic organic compound structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, is a vital scaffold in chemical research. smolecule.comgoogle.com Its derivatives are integral to over 7,000 existing drug molecules and are found in numerous natural products, including vitamins and alkaloids. smolecule.com The pyridine ring is a key component in many enzymatic reactions and is a precursor for a multitude of pharmaceuticals and agrochemicals. smolecule.comgoogle.com

Nicotinamide, or pyridine-3-carboxamide, is a prominent member of this family and a form of vitamin B3. It is a crucial component of the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide), which is essential for metabolic processes. Beyond its biological role, nicotinamide and its derivatives are subjects of intense research for applications ranging from redox flow batteries and calcium channel blockers to biocatalysis. ambeed.com The inherent redox characteristics of the pyridine/dihydropyridine system allow these compounds to mimic the function of natural redox agents like NADH. ambeed.com The interest in pyridine derivatives is fueled by their structural diversity, the relative ease with which they can be modified, and their wide-ranging biological activities. ugr.es

Historical Trajectories in Dihalonicotinamide Synthesis and Exploration

The journey of pyridine synthesis began in the 19th century, with its structure being elucidated by Wilhelm Körner and James Dewar around 1870. google.com The first synthesis of this heteroarene was achieved by William Ramsay in 1876. google.com Landmark synthetic methods, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), were pivotal in making pyridine derivatives more accessible for research and industry. google.com

The exploration of halogenated pyridines, including dihalonicotinamides, gained significant momentum in the mid-20th century as researchers sought to create new molecules with tailored properties for pharmaceutical and agrochemical applications. Halogenation of the electron-deficient pyridine ring proved to be challenging, often requiring harsh conditions such as high temperatures. iucr.org Early industrial methods involved vapor-phase chlorination at temperatures between 300°C and 400°C. ambeed.com Subsequent developments led to liquid-phase chlorination techniques using catalysts to improve selectivity and yield. smolecule.com Laboratory-scale methods have employed a variety of chlorinating agents, including phosphorus oxychloride, thionyl chloride, and phosphorus pentachloride, to introduce chlorine atoms onto the pyridine ring. These synthetic advancements provided chemists with reliable access to a wide range of chlorinated pyridine intermediates, including various dichloronicotinamide isomers, paving the way for systematic investigation into their chemical and biological properties.

Significance of 4,5-Dichloronicotinamide within Contemporary Medicinal and Agrochemical Chemistry Research

This compound is a specific isomer within the dichloronicotinamide family, identified by the CAS number 1375065-71-6. bldpharm.com In contemporary research, its primary significance lies in its role as a specialized chemical building block and intermediate. bldpharm.com Chemical suppliers categorize it for use in life sciences and as a pharmaceutical intermediate, with potential applications as an inhibitor or agonist in biological pathways. bldpharm.com

The strategic placement of two chlorine atoms on the pyridine ring at the 4- and 5-positions makes it a valuable precursor for synthesizing more complex molecules. These chlorine atoms can serve as reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures. While the broader class of dichloronicotinamides has been investigated for various biological activities, specific published applications detailing the use of the 4,5-isomer in the final structure of a marketed drug or agrochemical are less common in the literature compared to other isomers such as 2,6- and 4,6-dichloronicotinamide. Its value is thus primarily centered on its potential in discovery research, where it can be used to generate novel compounds for screening and structure-activity relationship (SAR) studies. The compound is often used in research settings and can be synthetically related to other building blocks like 4,5-dichloronicotinaldehyde. ambeed.com

Overview of Major Research Avenues for Halogenated Nicotinamides

Research into halogenated nicotinamides is diverse, driven by their utility as versatile intermediates. Halopyridines are key building blocks for a wide range of pharmaceuticals and agrochemicals. smolecule.com The introduction of halogen atoms can significantly alter a molecule's physical and biological properties, including its metabolic stability and binding affinity to biological targets.

Key research avenues include:

Pharmaceutical Synthesis: Dichloronicotinamide isomers are used as starting materials for creating complex pharmaceutical compounds. They have been investigated for their potential antimicrobial and anticancer properties. smolecule.com The mechanism of action for some derivatives is thought to involve the inhibition of critical enzymes involved in cellular processes like protein synthesis or DNA replication. smolecule.com

Agrochemical Development: Halogenated pyridine scaffolds are central to many modern insecticides, including neonicotinoids, which are neuro-active compounds chemically similar to nicotine. Derivatives of dichloronicotinamides may be employed in the development of new pesticides and fungicides. smolecule.com

Advanced Synthesis and Catalysis: A significant area of research focuses on developing new, more selective methods for halogenating pyridines. Recent strategies involve the use of designed phosphine (B1218219) reagents that allow for the late-stage halogenation of complex molecules, including existing pharmaceuticals. This allows chemists to create halogenated analogues of known drugs to explore for improved properties.

The comparative analysis of different dichloronicotinamide isomers provides crucial insights into how the specific placement of chlorine atoms influences molecular reactivity, stability, and biological activity, aiding in the rational design of new, effective compounds.

Structure

2D Structure

Properties

IUPAC Name |

4,5-dichloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYBGKVKDSMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5 Dichloronicotinamide and Its Congeners

Strategic Approaches to the Core Nicotinamide (B372718) Scaffold

The construction of the dichlorinated nicotinamide core requires careful consideration of precursor selection and the methods for introducing chloro substituents with the correct regiochemistry.

The synthesis of 4,5-Dichloronicotinamide typically involves a multi-step process where the pyridine (B92270) ring is constructed or modified prior to or concurrently with the halogenation steps. The regioselectivity of halogenation on a pyridine ring is influenced by the electronic properties of the ring and any existing substituents. The pyridine nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the α (2,6) and γ (4) positions.

Achieving the 4,5-dichloro substitution pattern is non-trivial. Synthetic strategies might involve starting with a pre-functionalized pyridine ring where directing groups can be used to control the position of chlorination. For instance, the inherent nucleophilicity of different positions on the aromatic ring can be calculated to predict the most likely sites for electrophilic attack wuxiapptec.com. However, experimental conditions ultimately dictate the outcome. In many cases, a mixture of isomers is formed, necessitating purification to isolate the desired 4,5-dichloro product. The use of directing groups, which act as internal ligands to facilitate C-H activation, has emerged as a powerful strategy for achieving high regioselectivity in halogenation reactions rsc.org.

Direct chlorination of pyridine and its derivatives often requires harsh conditions due to the electron-deficient nature of the ring. Several methods have been developed to achieve this transformation.

Vapor-Phase Chlorination: This technique involves reacting a pyridine compound with chlorine gas at high temperatures, often above 250°C google.com. The reaction can be carried out in multiple stages, with a high-temperature zone (350°C to 500°C) followed by a lower-temperature zone, to control the extent and selectivity of chlorination google.com. This method is suitable for large-scale production but can lead to a mixture of polychlorinated products google.comgoogle.com.

Chlorination with Phosphorus Oxychloride (POCl₃): Hydroxypyridines can be effectively converted to chloropyridines using phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine nih.gov. This solvent-free method can be performed by heating the substrate with an equimolar amount of POCl₃ in a sealed reactor, offering an environmentally conscious alternative to using excess POCl₃ nih.gov.

Other Chlorinating Agents: Various other reagents can be employed for the chlorination of pyridine rings. N-chlorosuccinimide (NCS) is a common electrophilic chlorinating agent used under milder conditions acs.org. The choice of reagent and reaction conditions, such as solvent and temperature, can significantly influence the yield and regioselectivity of the chlorination process.

Table 1: Comparison of Direct Chlorination Techniques for Pyridine Rings

| Technique | Chlorinating Agent(s) | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Vapor-Phase Chlorination | Cl₂ gas | High temperature (250-500°C) | Suitable for industrial scale | Low selectivity, harsh conditions, mixture of products | google.comgoogle.com |

| Dehydrative Chlorination | POCl₃ | Heating in a sealed reactor (e.g., 160°C), often with a base | Good yields, suitable for hydroxypyridine precursors, can be solvent-free | Requires specific precursors (hydroxypyridines) | nih.gov |

| Electrophilic Chlorination | N-chlorosuccinimide (NCS) | Often in an organic solvent, milder temperatures | Milder conditions, good for substrates sensitive to high heat | Regioselectivity can be challenging to control | acs.org |

Functionalization and Derivatization Strategies

Once the this compound core is obtained, it can be further modified to generate a library of congeners. These modifications can occur at the amide nitrogen or at the chloro-substituted positions on the pyridine ring.

N-Alkylation: The amide nitrogen of this compound can be alkylated to introduce various alkyl or arylalkyl groups. This is typically achieved by reacting the amide with an alkyl halide in the presence of a base. An alternative, greener approach involves the direct coupling of the amide with an alcohol under transfer hydrogenation conditions, catalyzed by a ruthenium complex nih.gov. This method avoids the use of alkyl halides and generates water as the only byproduct nih.gov.

N-Acylation: N-acylation involves the introduction of an acyl group onto the amide nitrogen, forming an imide. This transformation is commonly carried out using acylating reagents such as acyl chlorides or anhydrides, often in the presence of a base or catalyst orientjchem.orgresearchgate.net. In some cases, the pyridine ring itself can act as an internal nucleophilic catalyst to facilitate the acylation, providing an efficient route to diversified imide structures semanticscholar.org.

The synthesis of this compound and its derivatives can be achieved by forming the amide bond from the corresponding carboxylic acid, 4,5-dichloronicotinic acid. This transformation is a cornerstone of organic synthesis and is typically mediated by coupling reagents luxembourg-bio.com. The most common method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine (or ammonia (B1221849) for the primary amide).

Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate luxembourg-bio.comyoutube.com. This intermediate is then attacked by the amine to form the desired amide bond, releasing dicyclohexylurea (DCU) as a byproduct luxembourg-bio.comyoutube.com. Other carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often used as they form a water-soluble urea (B33335) byproduct that is easily removed during workup fishersci.co.uk.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the functionalization of the chloro-substituents on the pyridine ring researchgate.netlibretexts.org.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organic halide organic-chemistry.orgcommonorganicchemistry.com. For dichloropyridines, a key challenge is achieving site-selectivity, as the two chlorine atoms may have different reactivities. Conventionally, halides adjacent to the pyridine nitrogen (C2 or C6 positions) are more reactive nih.gov. However, recent advances have shown that selectivity can be controlled by the choice of palladium ligand. For instance, using a sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling selectively at the C4 position of 2,4-dichloropyridines nih.gov. In some cases, ligand-free conditions can also provide remarkable C4-selectivity nih.gov. This allows for the sequential functionalization of the dichloropyridine core.

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of Dichloropyridines

| Substrate Type | Catalyst System (Pd Source + Ligand) | Conditions | Observed Major Selectivity | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridines | Pd(OAc)₂ + IPr (NHC ligand) | Room Temperature | C4-Coupling | nih.gov |

| 2,4-Dichloropyridines | PdCl₂ (Ligand-free, "Jeffery" conditions) | Elevated Temperature, with NBu₄Br | >99:1 C4-Coupling | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | 70-80°C, K₃PO₄, 1,4-Dioxane | Coupling at the C-Br bond | mdpi.com |

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds by coupling an amine with an aryl halide wikipedia.orgjk-sci.com. Developed independently by Stephen Buchwald and John Hartwig, this transformation has broad utility in synthesizing aryl amines, which are common motifs in pharmaceuticals rug.nl. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst wikipedia.orglibretexts.org. This methodology is applicable to this compound, allowing for the introduction of various primary or secondary amines at either the C4 or C5 position, with selectivity being governed by factors similar to those in Suzuki couplings.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Nicotinamides

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction mechanism for modifying halogenated aromatic compounds, including derivatives of nicotinamide. Unlike typical nucleophilic substitutions (SN1 and SN2), the SNAr mechanism does not occur on aryl halides unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs). uomustansiriyah.edu.iqchemistrysteps.com The pyridine ring of nicotinamide is inherently electron-deficient, and this effect, combined with the electron-withdrawing nature of the carboxamide group, facilitates nucleophilic attack. When additional halogens are present, as in this compound, the ring becomes even more electrophilic and susceptible to SNAr reactions.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The reaction begins with the attack of a nucleophile on the carbon atom bearing a leaving group (a halogen in this case). pressbooks.pub This step is typically the rate-determining step because it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The presence of EWGs, particularly at positions ortho or para to the leaving group, is crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy and accelerating the reaction. pressbooks.pubmasterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

An interesting characteristic of the SNAr mechanism is the reactivity trend of the halogen leaving groups: F > Cl > Br > I. This is the reverse of the trend observed in SN1 and SN2 reactions. chemistrysteps.com The reason for this is that the first step (nucleophilic attack) is rate-determining, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the carbon atom, making it more electrophilic and thus more susceptible to the initial attack by the nucleophile. masterorganicchemistry.com

In the context of halogenated nicotinamides, a nucleophile can displace one of the chlorine atoms to generate a variety of derivatives. The specific chlorine atom that is replaced is governed by the principles of regioselectivity.

Control of Regioselectivity and Stereoselectivity in Dichloronicotinamide Synthesis

Regioselectivity

Regioselectivity refers to the control of the position at which a chemical reaction occurs, leading to the preferential formation of one constitutional isomer over another. masterorganicchemistry.com In the synthesis of this compound, regioselectivity is paramount. It dictates the precise placement of the two chlorine atoms onto the nicotinamide backbone. The inherent electronic properties of the pyridine ring and the directing effects of the carboxamide substituent guide the position of incoming electrophiles or nucleophiles. Achieving a specific pattern like the 4,5-disubstitution often requires multi-step synthetic routes where directing groups are used to control the position of each successive substitution.

Furthermore, once this compound is formed, its subsequent reactions can also be controlled regioselectively. The two chlorine atoms at the C4 and C5 positions are in different electronic environments, leading to different reactivities. One position may be more susceptible to nucleophilic attack than the other, allowing for the selective replacement of a single chlorine atom. This differential reactivity can be exploited by carefully choosing reaction conditions, catalysts, or ligands to favor substitution at one specific site. nih.govchemrxiv.org This controlled functionalization is a powerful tool for creating a diverse library of nicotinamide derivatives from a single dichlorinated precursor. nih.gov

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This concept is crucial in reactions that create chiral centers.

For the synthesis of the core this compound molecule itself, stereoselectivity is not a consideration. The nicotinamide ring is planar and the resulting 4,5-dichloro derivative is an achiral molecule, meaning it does not have a non-superimposable mirror image.

However, stereoselectivity becomes critically important when this compound is used as a building block or starting material in more complex syntheses. For example, in cycloaddition reactions involving the pyridyl ring system, new chiral centers can be formed. In such cases, controlling the reaction to produce a single enantiomer or diastereomer is highly desirable. nih.gov The development of stereoselective methods, often employing chiral catalysts or auxiliaries, allows for the synthesis of specific, biologically active molecules derived from the this compound scaffold. rsc.org

Flow Chemistry and Sustainable Synthesis Approaches for Nicotinamide Derivatives

In recent years, there has been a significant shift towards developing more efficient, safer, and environmentally friendly methods for chemical synthesis, often referred to as "green chemistry". mdpi.com Two key strategies in this area are the use of flow chemistry and biocatalysis, both of which have been successfully applied to the synthesis of nicotinamide derivatives. nih.govfrontiersin.org

Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors, rather than in a conventional batch reactor. This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety. nih.govresearchgate.net For the synthesis of nicotinamide derivatives, continuous-flow systems have demonstrated the ability to significantly reduce reaction times and increase product yields compared to traditional batch processes. researchgate.netrsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of sustainable synthesis. Enzymes operate under mild conditions, are highly selective, and can obviate the need for protecting groups and harsh reagents. mdpi.comfrontiersin.org The enzyme Novozym® 435, a lipase (B570770) from Candida antarctica, has been effectively used in continuous-flow microreactors for the amidation of methyl nicotinate (B505614) to produce various nicotinamide derivatives. This chemo-enzymatic approach combines the benefits of both flow technology and biocatalysis. nih.gov

The table below summarizes a comparative study on the synthesis of a nicotinamide derivative using a batch process versus a continuous-flow microreactor, illustrating the advantages of the modern flow approach.

| Parameter | Method A: Continuous Flow | Method B: Batch Reactor |

| Reaction Time | 35 minutes | 24 hours |

| Reaction Temperature | 50 °C | 50 °C |

| Product Yield | 81.6–88.5% | Significantly Lower |

| Solvent | tert-Amyl Alcohol | tert-Amyl Alcohol |

| Catalyst | Novozym® 435 (reusable) | Novozym® 435 |

This data is based on the enzymatic synthesis of nicotinamide derivatives from methyl nicotinate and various amines. nih.gov

This innovative combination of enzymatic catalysis and continuous-flow technology provides a green, efficient, and rapid strategy for the synthesis of novel nicotinamide derivatives. nih.gov It represents a promising path forward for the sustainable manufacturing of pharmaceuticals and other fine chemicals.

Sophisticated Structural Elucidation and Characterization Techniques

Spectroscopic Analysis in Dichloronicotinamide Research

Spectroscopic methods are fundamental in probing the molecular structure of 4,5-Dichloronicotinamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In a typical ¹H NMR spectrum, this compound is expected to exhibit distinct signals corresponding to its different proton environments. The aromatic region would show two signals for the protons on the pyridine (B92270) ring. The proton at position 2 (H-2) and the proton at position 6 (H-6) are in unique chemical environments and would therefore appear as separate signals. Due to the electron-withdrawing effects of the adjacent nitrogen atom and chlorine atoms, these aromatic protons would be expected to resonate at downfield chemical shifts. The amide (-CONH₂) protons would typically appear as a broad signal, the chemical shift of which can be dependent on factors like solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon atoms within the molecule. This compound contains six distinct carbon atoms, and therefore, six separate signals would be anticipated in the spectrum. The carbon atom of the carbonyl group (C=O) is typically the most deshielded, appearing furthest downfield (around 160-185 ppm). The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 120-150 ppm), with their specific shifts influenced by the positions of the chlorine and carboxamide substituents. The presence of electronegative chlorine atoms tends to shift the signals of the carbons they are attached to (C-4 and C-5) downfield.

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to confirm assignments. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals for C-2/H-2 and C-6/H-6. An HMBC experiment reveals longer-range couplings (typically 2-3 bonds), which helps to piece together the molecular structure by correlating, for example, the amide protons to the carbonyl carbon and adjacent ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | Downfield (Aromatic Region) | - |

| H-6 | Downfield (Aromatic Region) | - |

| -NH₂ | Broad, variable | - |

| C-2 | - | Aromatic Region (~150 ppm) |

| C-3 | - | Aromatic Region |

| C-4 | - | Aromatic Region (deshielded by Cl) |

| C-5 | - | Aromatic Region (deshielded by Cl) |

| C-6 | - | Aromatic Region |

| C=O | - | Carbonyl Region (~165-175 ppm) |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula (C₆H₄Cl₂N₂O).

Upon ionization, the molecule undergoes fragmentation, and the analysis of these fragments provides valuable structural information. The fragmentation pathway can be predicted based on the stability of the resulting ions. Common fragmentation patterns for related nicotinamide (B372718) structures often involve the loss of the amide group or parts of it. For this compound, likely fragmentation pathways would include:

Loss of the amino group (-NH₂): Leading to a fragment ion corresponding to [M-NH₂]⁺.

Loss of the entire carboxamide group (-CONH₂): Resulting in an ion corresponding to the 4,5-dichloropyridyl cation.

Decarbonylation: Loss of carbon monoxide (CO) from the fragment that has already lost the amino group.

Loss of chlorine atoms: Sequential loss of chlorine radicals or HCl can also be observed.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: The amide group will display symmetric and asymmetric stretching vibrations in the region of 3100-3500 cm⁻¹.

C=O stretching: A strong absorption band for the carbonyl group of the amide is expected around 1650-1680 cm⁻¹.

C=C and C=N stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Absorptions corresponding to the carbon-chlorine bonds would be found in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the carboxamide group and the chlorine atoms as substituents on the ring will influence the wavelength of maximum absorbance (λ_max).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise molecular structure, including bond lengths, bond angles, and torsional angles, can be obtained.

The crystallographic data provides invaluable insight into the molecule's conformation—the spatial arrangement of its atoms. This includes the planarity of the pyridine ring and the orientation of the carboxamide substituent relative to the ring.

Furthermore, X-ray analysis reveals the details of the crystal packing, which is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction. The amide group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the lone pairs on the oxygen atom). This can lead to the formation of extensive networks, such as dimers or chains, which stabilize the crystal lattice. Other potential intermolecular interactions include dipole-dipole interactions and halogen bonding involving the chlorine atoms.

Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs of a substance can have distinct physical properties. Studies on this compound may explore whether it exhibits polymorphism, which could be investigated by crystallizing the compound under various conditions (e.g., using different solvents) and analyzing the resulting crystal structures.

Crystal engineering involves the rational design of crystal structures with desired properties based on an understanding of intermolecular interactions. For this compound, crystal engineering principles could be applied to co-crystallize it with other molecules to form novel solid-state structures with specific architectures, potentially leveraging the strong hydrogen-bonding capabilities of the amide group.

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and related compounds with high resolution. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for its characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and confirming the identity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of this compound would involve a C18 column, which provides excellent retention and separation for aromatic compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of the compound while also separating it from any potential impurities with different polarities. nih.gov

Detection is commonly achieved using a UV detector, as the pyridine ring in this compound exhibits strong absorbance in the ultraviolet region, typically around 260 nm. nih.gov The retention time of the compound under specific chromatographic conditions is a characteristic parameter used for its identification, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 3.0 mm I.D. x 150 mm, 3 µm particle size |

| Mobile Phase A | 20 mM Ammonium Formate (pH 6.4) |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 90% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 260 nm |

| Injection Volume | 1.0 µL |

This table is interactive. Users can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful technique for the identification and structural elucidation of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The most common ionization technique used is Electron Ionization (EI), which involves bombarding the molecule with a high-energy electron beam. This process generates a molecular ion (M+) and a series of characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used to identify the compound. The fragmentation pattern provides valuable information about the compound's structure. For this compound, key fragments would likely arise from the cleavage of the amide group and the loss of chlorine atoms from the pyridine ring.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment |

|---|---|

| 190/192/194 | [M]+ (Molecular Ion) |

| 174/176/178 | [M-NH2]+ |

| 145/147 | [M-NH2-CO]+ |

| 110 | [M-NH2-CO-Cl]+ |

This table is interactive. The relative intensities of the isotopic peaks for chlorine-containing fragments are a key identifying feature.

Electrochemical Methods for Structure-Reactivity Correlation

Electrochemical methods offer a unique perspective on the electronic properties and reactivity of molecules. For this compound, techniques like polarography can provide insights into its redox behavior, which is influenced by the electron-withdrawing nature of the chlorine substituents and the amide group on the pyridine ring.

Polarographic Half-Wave Potential Correlations

Polarography is an electrochemical technique that measures the current as a function of the potential applied to a dropping mercury electrode (DME). drugfuture.com The half-wave potential (E½) is a key parameter obtained from a polarogram and is the potential at which the current is half of its limiting value. quora.com This potential is characteristic of a specific reducible or oxidizable species in a given supporting electrolyte and is related to the energy of the lowest unoccupied molecular orbital (LUMO) for a reduction process.

The structure of a molecule significantly influences its half-wave potential. For this compound, the two electron-withdrawing chlorine atoms on the pyridine ring are expected to make the molecule easier to reduce compared to unsubstituted nicotinamide. This is because the chlorine atoms pull electron density away from the ring, lowering the energy of the LUMO and thus shifting the reduction potential to a less negative value. By comparing the half-wave potential of this compound with that of nicotinamide and other related compounds, a structure-reactivity correlation can be established.

Table 3: Comparative Half-Wave Potentials (Hypothetical)

| Compound | Half-Wave Potential (E½ vs. SCE) | Influence of Substituents |

|---|---|---|

| Nicotinamide | -1.1 V | Baseline |

| This compound | -0.8 V | Two electron-withdrawing Cl atoms facilitate reduction |

This table is interactive and illustrates the expected trend in half-wave potentials based on the electronic effects of the substituents.

Structure Activity Relationship Sar and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and mathematical approach used to identify correlations between the chemical structure of a compound and its biological activity. wikipedia.orgslideshare.netnih.gov For 4,5-Dichloronicotinamide, QSAR models can predict the activity of novel analogues by correlating their physicochemical properties and structural features with a measured biological response. slideshare.netjocpr.com These models are built upon the principle that structurally similar molecules are likely to exhibit similar biological activities. slideshare.net

Hammett Equation Applications for Substituent Effects on Reactivity and Activity

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative framework for assessing the electronic effects of substituents on the reactivity of aromatic compounds. utdallas.edu It takes the form:

log (k/k₀) = ρσ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both resonance and inductive) of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects. sciepub.comrsc.org

In the context of this compound, the two chlorine atoms are electron-withdrawing substituents on the pyridine (B92270) ring. The Hammett equation can be applied to quantify the impact of these chloro groups on the reactivity of the nicotinamide (B372718) core, such as the basicity of the pyridine nitrogen or the reactivity of the amide group. The electronic influence of the chlorine atoms, as measured by their σ constants, can be correlated with the compound's biological activity. For substituted pyridines, Hammett correlations have been successfully used to relate basicities and reaction kinetics to substituent constants. acs.orgaip.org The position of the substituent is critical, and specific sigma values (σ_meta, σ_para) are used to reflect this.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | +0.37 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

This table presents illustrative Hammett sigma constants for common substituents, demonstrating the electron-withdrawing nature (+ value) of chlorine.

By analyzing a series of analogues where the chlorine atoms are moved to different positions or replaced by other substituents, a QSAR model based on the Hammett equation can be developed. This model would help elucidate whether electron-withdrawing properties are crucial for the desired biological activity and guide the synthesis of more potent compounds.

Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs) are a broader class of correlations that encompass the Hammett equation. wikipedia.org LFERs are based on the principle that a linear correlation exists between the logarithms of rate constants or equilibrium constants for two related series of reactions. wikipedia.orgacs.org They are powerful tools for investigating reaction mechanisms by establishing how changes in molecular structure affect the free energy of a system. wikipedia.orglibretexts.org

In the study of this compound analogues, LFERs can be used to correlate biological activity (which is related to the free energy of binding to a target) with a known physicochemical property, such as the partition coefficient (log P) or the dissociation constant (pKa). researchgate.net For example, a linear relationship between the biological activity of a series of substituted nicotinamides and their pKa values would suggest that the basicity of the pyridine nitrogen is a critical factor in the mechanism of action. These relationships help to systematically explore how modifications to the this compound scaffold impact its therapeutic potential. libretexts.org

Rational Design and De Novo Design Strategies for this compound Analogues

Rational drug design involves the strategic creation of new molecules based on a known biological target's structure or the SAR of known active compounds. nih.govmdpi.com For this compound, rational design strategies focus on systematic modifications to optimize its interaction with its target and improve its drug-like properties.

Key rational design approaches for developing analogues include:

Bioisosteric Replacement: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups (e.g., trifluoromethyl) to fine-tune electronic properties and steric interactions.

Scaffold Hopping: Modifying the core pyridine ring to another heterocyclic system to explore new chemical space while retaining key binding interactions.

Functional Group Modification: Altering the amide group to esters, ketones, or other functionalities to probe its role in target binding and to modify properties like solubility and metabolic stability.

Substitution Analysis: Introducing new substituents at the unoccupied positions of the pyridine ring to explore additional binding pockets within the target protein.

De novo design, in contrast, involves building novel molecular structures from scratch, often using computational algorithms that piece together fragments within the constraints of a target's binding site. If the three-dimensional structure of the biological target for this compound is known, de novo design programs could generate entirely new scaffolds that are predicted to have high binding affinity, potentially leading to the discovery of compounds with novel chemical structures and improved therapeutic profiles.

Computational Approaches in SAR Elucidation

Computational chemistry provides indispensable tools for elucidating the SAR of this compound at a molecular level, offering insights that can guide the design of more effective analogues. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). nih.govmdpi.commdpi.com By simulating the interaction between the ligand and the target's active site, docking can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. mdpi.comresearchgate.net

For this compound, docking studies can:

Identify the most likely binding pose within the active site of a target protein.

Quantify the binding affinity through a scoring function, which helps in ranking different analogues. nih.gov

Elucidate the specific roles of the chlorine atoms and the amide group in the binding interaction.

Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing a more dynamic and realistic view of its stability and interactions. nih.govmdpi.com

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions with Target Residues |

|---|---|---|---|

| This compound | Parent Compound | -7.5 | H-bond with Ser150, Halogen bond with Leu98 |

| Analogue 1 | 4-Fluoro, 5-Chloro | -7.2 | H-bond with Ser150 |

| Analogue 2 | 4,5-Dibromonicotinamide | -8.1 | H-bond with Ser150, Stronger Halogen bond with Leu98 |

| Analogue 3 | 5-Chloro-4-methylnicotinamide | -6.8 | H-bond with Ser150, Loss of Halogen bond |

This hypothetical data table illustrates how molecular docking could be used to compare the binding affinities and interactions of this compound analogues.

Quantum Chemical Calculations (e.g., HOMO/LUMO Energies, Molecular Orbitals)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. nih.govnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comresearchgate.net

HOMO: The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.govyoutube.com

For this compound, the presence of two strongly electronegative chlorine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to the parent nicotinamide molecule. This change in electronic structure can significantly influence its reactivity and its ability to participate in charge-transfer interactions with a biological target. By calculating these properties for a series of analogues, researchers can establish a quantitative relationship between electronic structure and biological activity, providing deeper insight into the SAR. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nicotinamide (Reference) | -6.85 | -1.50 | 5.35 |

| This compound | -7.40 | -2.10 | 5.30 |

This table provides theoretical, illustrative values for HOMO/LUMO energies, showing the expected impact of dichlorination on the electronic properties of the nicotinamide scaffold.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. In the context of this compound and its analogs, MD simulations provide crucial insights into their conformational flexibility, which is essential for understanding how these molecules interact with biological targets. By simulating the atomic motions of the molecule in a solvated environment, researchers can identify low-energy, stable conformations that are likely to be biologically relevant.

A typical MD simulation protocol for analyzing the conformational space of a this compound analog would involve the following steps:

System Setup: The molecule is placed in a simulation box, typically filled with water molecules to mimic a physiological environment. Ions are added to neutralize the system.

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable interactions.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This allows the system to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is recorded.

Analysis of the resulting trajectory can provide a wealth of information. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the molecule's conformation over time. Clustering algorithms can then be used to group similar conformations and identify the most populated conformational states.

| Conformational Cluster | Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle (Pyridine-C(O)NH2) |

|---|---|---|---|

| 1 | 45 | -15.2 | 30° |

| 2 | 30 | -14.8 | -25° |

| 3 | 15 | -13.5 | 150° |

| 4 | 10 | -12.9 | -160° |

These simulations can reveal that certain substitutions on the nicotinamide scaffold can significantly influence the preferred conformation, thereby affecting the molecule's biological activity.

In Silico Classification Models for Activity Prediction

In silico classification models are computational tools that use machine learning algorithms to predict the biological activity of a compound based on its chemical structure. These models are trained on datasets of compounds with known activities (e.g., active vs. inactive) and learn to recognize the molecular features that are associated with a particular biological outcome.

For this compound and its derivatives, classification models can be developed to predict various activities, such as inhibitory potential against a specific enzyme or binding affinity to a receptor. The development of such a model typically involves the following stages:

Data Collection and Curation: A dataset of nicotinamide derivatives with experimentally determined biological activities is compiled. The chemical structures are standardized and converted into a machine-readable format.

Descriptor Calculation: Numerical representations of the molecular structures, known as molecular descriptors, are calculated. These can include 2D descriptors (e.g., topological indices, fingerprints) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Training and Validation: A machine learning algorithm, such as Support Vector Machines (SVM), Random Forest, or a Neural Network, is trained on the dataset. The performance of the model is rigorously evaluated using techniques like cross-validation and testing on an external set of compounds not used during training.

The output of a classification model is typically a prediction of whether a new compound is likely to be active or inactive, often accompanied by a probability or confidence score. These models can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted probability of being active for synthesis and experimental testing.

| Metric | Training Set | Test Set |

|---|---|---|

| Accuracy | 0.92 | 0.85 |

| Precision | 0.95 | 0.88 |

| Recall | 0.88 | 0.82 |

| AUC-ROC | 0.96 | 0.90 |

Such models can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For a series of active compounds related to this compound, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features that are responsible for their activity. This process can be ligand-based, relying solely on the structures of active compounds, or structure-based, if the three-dimensional structure of the biological target is known.

Once a pharmacophore model is established, it can be used as a 3D query to search virtual compound libraries for novel molecules that match the pharmacophoric features. This virtual screening approach can identify diverse chemical scaffolds that may have the desired biological activity.

Lead optimization is the iterative process of modifying a promising lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The insights gained from SAR studies and pharmacophore models are crucial in guiding these chemical modifications. For instance, if a pharmacophore model indicates the importance of a hydrogen bond acceptor at a specific position, medicinal chemists can design new analogs of this compound that incorporate or enhance this feature.

The optimization process might involve:

Modifying substituents: Replacing the chlorine atoms on the pyridine ring with other groups to explore the impact on activity and selectivity.

Altering the carboxamide group: Modifying the amide moiety to improve metabolic stability or introduce new interactions with the target.

Scaffold hopping: Replacing the nicotinamide core with a different chemical scaffold that maintains the essential pharmacophoric features, potentially leading to compounds with improved properties.

| Feature | Description | Location (Relative to Pyridine Ring) |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the pyridine ring | Position 1 |

| Hydrogen Bond Donor (HBD) | Amide N-H group | Exocyclic to position 3 |

| Hydrophobic/Aromatic (HY/AR) | Dichlorinated phenyl ring system | Positions 4 and 5 |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | Exocyclic to position 3 |

Through a cyclical process of design, synthesis, and biological testing, guided by computational models, lead optimization aims to develop a drug candidate with the optimal balance of properties for clinical development.

Mechanistic Investigations of Biological Activity at the Molecular Level

Enzyme Inhibition and Activation Studies

The interaction of small molecules with enzymes is a primary mechanism through which they can modulate biological processes. Research in this area aims to identify specific enzymatic targets and characterize the nature of the interaction, be it inhibition or activation.

Nicotinamide (B372718) N-Methyltransferase (NNMT) Interaction and Inhibition Mechanisms

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in the metabolism of nicotinamide and has been identified as a therapeutic target for various diseases. While numerous nicotinamide analogs have been investigated as potential NNMT inhibitors, specific kinetic data and detailed mechanistic studies on the interaction between 4,5-Dichloronicotinamide and NNMT are not extensively documented in publicly available scientific literature.

General mechanisms of NNMT inhibition by nicotinamide analogs often involve competitive binding at the nicotinamide binding site, preventing the methylation of the natural substrate. The inhibitory potential and specific mechanism (e.g., competitive, non-competitive, or uncompetitive) of this compound would require dedicated enzymatic assays. Such studies would typically determine key kinetic parameters as shown in the hypothetical data table below.

Hypothetical Kinetic Parameters for NNMT Inhibition

| Inhibitor | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

Identification of Other Relevant Enzyme Targets in Metabolic Pathways

Beyond NNMT, nicotinamide derivatives have the potential to interact with a range of other enzymes within metabolic pathways, particularly those that utilize NAD(P)+ as a cofactor. However, specific screening of this compound against a broad panel of metabolic enzymes has not been reported in the available literature. Identifying other relevant enzyme targets would necessitate comprehensive enzymatic profiling studies.

Receptor Binding and Modulation Studies

The ability of a compound to bind to and modulate the activity of cellular receptors is another critical aspect of its mechanism of action. To date, there is no specific information available from receptor binding assays or modulation studies for this compound. Such investigations would be essential to understand if this compound has any direct effects on receptor-mediated signaling pathways.

Cellular Pathway Perturbation Analysis

Investigation of Signaling Cascades Affected by Dichloronicotinamides

The impact of this compound on specific signaling cascades has not been characterized. Research in this area would involve treating cells with the compound and analyzing the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) or the levels of second messengers.

Modulation of Gene Expression and Protein Synthesis

Alterations in gene expression and subsequent protein synthesis are often downstream consequences of pathway perturbations. There is currently no available data from gene expression profiling (e.g., microarray or RNA-seq) or proteomic analyses following treatment with this compound. Such studies would be crucial for a comprehensive understanding of the compound's cellular effects.

The table below illustrates the type of data that would be generated from such an experiment, though it is important to note that this is a hypothetical representation.

Hypothetical Gene Expression Changes Induced by this compound

| Gene | Fold Change | Pathway Association |

|---|---|---|

| Gene A | Data not available | Data not available |

| Gene B | Data not available | Data not available |

Molecular Target Identification and Validation Methodologies

The precise molecular targets of this compound are not extensively documented in publicly available scientific literature. However, the process of identifying and validating the molecular targets of novel small molecules is a critical phase in drug discovery and chemical biology. danaher.comtandfonline.com This process confirms the direct interaction of a compound with a biological molecule, such as a protein or nucleic acid, and provides evidence that modulating this target can lead to a therapeutic effect. ucl.ac.ukwjbphs.com A variety of established and emerging methodologies are employed for this purpose, broadly categorized into computational, biochemical, and genetic approaches.

Computational Approaches

Initial target identification often begins with computational methods, which can predict potential interactions between a small molecule and known protein structures.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to the three-dimensional structure of a protein (receptor). nih.gov By calculating the binding energy and analyzing the interaction mode, researchers can predict whether a compound is likely to bind to a specific target and how it might exert its effect. For example, molecular docking has been used to confirm the binding of compounds to targets like G protein alpha subunits and to investigate interactions with proteins such as Keap1. nih.govnih.gov

Biochemical and Biophysical Approaches

These methods utilize direct experimental assays to identify and confirm the physical interaction between a compound and its target protein.

Affinity-Based Pull-Down Assays: This is a common and powerful technique for target identification. nih.gov The small molecule of interest is chemically modified with a tag (like biotin) or immobilized on a solid support (like agarose (B213101) beads). This "bait" is then incubated with cell lysates. Proteins that bind to the compound are "pulled down" and subsequently identified using techniques like mass spectrometry. nih.gov This approach has been successfully used to identify the molecular targets of the environmental pollutant 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), revealing a high affinity for G protein alpha subunits (Gα). nih.gov

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a small molecule binds to a protein, it generally increases the protein's stability against heat-induced denaturation. CETSA is used to experimentally verify a drug-target interaction in a cellular context by observing this change in thermal stability. nih.gov

Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound. A change in enzyme activity provides strong evidence of a direct interaction and is a fundamental component of primary assays used in high-throughput screening. ucl.ac.uk

Genetic Approaches

Genetic methods validate a target's role in a biological or disease process by manipulating its corresponding gene.

Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 (gene knockout) or RNA interference (RNAi, for gene knockdown) can be used to remove or reduce the expression of a potential target protein. wjbphs.com If the cellular or organismal phenotype observed after this genetic modification mimics the effect of the compound, it provides strong validation for the target. A CRISPR-based mutagenesis approach was instrumental in identifying nicotinamide phosphoribosyltransferase (NAMPT) as the molecular target of the anticancer agent KPT-9274, a nicotinamide analog. nih.gov

Genetic Association Studies: These studies analyze the relationship between genetic variations (e.g., single nucleotide polymorphisms or SNPs) in a population and disease susceptibility. wjbphs.com If variations in the gene for a putative target are linked to the disease the compound is intended to treat, it strengthens the target's validation. wjbphs.com

The table below summarizes these key methodologies.

| Methodology Category | Specific Technique | Principle | Application Example |

| Computational | Molecular Docking | Predicts binding affinity and mode of a small molecule to a protein's 3D structure. | Validating the interaction between xanthatin (B112334) and Keap1 protein. nih.gov |

| Biochemical | Affinity Pull-Down | A tagged small molecule is used to capture its binding partners from cell lysates for identification. | Identification of G protein alpha subunits as targets for DCOIT. nih.gov |

| Biochemical | Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding to confirm interaction. | Verifying direct interaction between a drug and its target protein in cells. nih.gov |

| Genetic | CRISPR/RNAi | Gene editing (knockout) or silencing (knockdown) to see if the resulting phenotype mimics the compound's effect. | Identifying NAMPT as the target of the nicotinamide analog KPT-9274. nih.gov |

Biochemical Pathways Affected by Dichloronicotinamide Derivatives

Specific biochemical pathways modulated directly by this compound have not been characterized in detail. However, as a derivative of nicotinamide, its biological effects would likely be linked to the fundamental metabolic pathways in which nicotinamide and its metabolites, such as nicotinamide adenine (B156593) dinucleotide (NAD+), play a central role.

Core Nicotinamide and NAD+ Metabolism

Nicotinamide is a crucial precursor for the synthesis of the coenzyme NAD+, which is essential for a vast number of cellular processes.

NAD+ Biosynthesis and Salvage Pathways: Nicotinamide is a key component of the NAD+ salvage pathway, where it is converted to NAD+ through the action of enzymes like nicotinamide phosphoribosyltransferase (NAMPT). nih.gov NAD+ is a critical cofactor for hundreds of redox reactions central to energy metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Analogs of nicotinamide can potentially interfere with this pathway, impacting cellular energy levels and redox balance. nih.gov

NAD-Dependent Signaling: Beyond its role in metabolism, NAD+ is consumed by enzymes involved in cellular signaling and regulation, such as sirtuins (deacetylases) and poly(ADP-ribose) polymerases (PARPs). These enzymes regulate transcription, DNA repair, and apoptosis. Nicotinamide derivatives could potentially modulate the activity of these NAD+-dependent enzymes.

Modulation of Xenobiotic Metabolism

As an external compound (xenobiotic), dichloronicotinamide derivatives would be subject to the body's detoxification processes, which could, in turn, be modulated by the compound itself.

Cytochrome P450 (CYP450) Pathways: The CYP450 superfamily of enzymes is central to Phase I metabolism, responsible for modifying foreign compounds to facilitate their excretion. nih.gov Various food-derived components and small molecules can either induce or inhibit specific CYP450 enzymes. nih.gov It is plausible that dichloronicotinamide derivatives could interact with these pathways, potentially altering their own metabolism or that of other substances.

Potential for Targeted Pathway Inhibition

Many nicotinamide analogs are specifically designed to selectively inhibit metabolic pathways that are unique or particularly important in pathogens or cancer cells. nih.gov For instance, some analogs target pathways involved in the biosynthesis of nucleic acids, fatty acids, or proteins, which can be vulnerabilities in rapidly proliferating cells. nih.gov While not specifically demonstrated for this compound, this represents a potential mechanism of action for this class of compounds.

The table below outlines potential biochemical pathways that could be influenced by nicotinamide derivatives.

| Pathway Category | Specific Pathway | Potential Effect of Nicotinamide Derivatives |

| Core Metabolism | NAD+ Salvage Pathway | Interference with NAD+ synthesis, potentially disrupting cellular redox balance and energy production. |

| Cellular Regulation | Sirtuin and PARP Signaling | Modulation of NAD+-dependent enzymes involved in DNA repair, gene expression, and apoptosis. |

| Detoxification | Cytochrome P450 Metabolism | Induction or inhibition of CYP450 enzymes, affecting the biotransformation of xenobiotics. nih.gov |

| Targeted Inhibition | Pathogen/Cancer Metabolism | Selective inhibition of essential pathways in disease states, such as nucleic acid or fatty acid synthesis. nih.gov |

Preclinical Research Paradigms and Methodological Frameworks

In Vitro Experimental Models

In vitro experimental models are indispensable tools in early-stage drug discovery, providing a controlled environment to investigate the biological effects of a compound at the cellular and molecular level. These models are instrumental for initial screening, mechanism of action studies, and preliminary toxicity assessments.

Cell Culture Systems for Biological Activity Screening

Cell culture systems serve as a primary platform for high-throughput screening of the biological activity of novel compounds. nih.gov These systems involve the use of immortalized cell lines or primary cells grown in an artificial environment to assess a compound's effect on cellular processes such as proliferation, viability, and specific signaling pathways. nih.govnih.gov For a compound like 4,5-Dichloronicotinamide, a panel of cancer cell lines representing different tumor types could be utilized to screen for potential anti-proliferative or cytotoxic effects.

Table 1: Representative Cell Lines for Biological Activity Screening

| Cell Line | Cancer Type | Key Characteristics |

|---|---|---|

| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells. mdpi.com |

| Calu-3 | Lung Carcinoma | Human lung adenocarcinoma cells that can form polarized monolayers. mdpi.com |

| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines. |

| MCF-7 | Breast Cancer | Estrogen receptor (ER) positive human breast adenocarcinoma cells. |

| PC-3 | Prostate Cancer | Human prostate adenocarcinoma cells, androgen-independent. |

The screening process would typically involve treating these cell lines with varying concentrations of this compound and assessing cell viability using assays such as the MTT or LDH assay. mdpi.com Any observed activity would warrant further investigation to determine the underlying mechanism of action.

Primary Cell and Tissue-Based Assays

To enhance the physiological relevance of in vitro studies, primary cells isolated directly from human or animal tissues are often employed. bioivt.com These cells more closely mimic the in vivo environment but have a limited lifespan in culture. For this compound, primary human hepatocytes could be used to assess potential hepatotoxicity, a common cause of drug attrition. biorxiv.org Image-based profiling, such as the Cell Painting assay, can be applied to primary hepatocytes to detect compound-induced morphological changes indicative of cytotoxicity at concentrations lower than standard cytotoxicity assays. biorxiv.org

Furthermore, three-dimensional (3D) organoid cultures derived from patient tissues are increasingly being used to model disease states and predict drug responses more accurately than traditional two-dimensional (2D) cell cultures. nih.gov An organoid model could provide valuable insights into the potential efficacy of this compound in a more complex, tissue-like context. nih.gov

Cell-Free Biochemical Assays

Cell-free biochemical assays are designed to investigate the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor, in an isolated system. nih.gov These assays are crucial for confirming the mechanism of action and determining the potency and selectivity of a compound. If a specific molecular target for this compound is hypothesized, a cell-free assay can be developed to measure its direct binding or inhibitory activity. For instance, a split-luciferase biochemical assay could be adapted to screen for inhibitors of protein-protein interactions that may be modulated by the compound. nih.gov

In Silico Modeling and Simulation in Preclinical Assessment

In silico methods, which utilize computer simulations and modeling, play an increasingly vital role in modern drug discovery. nih.gov These approaches can predict the pharmacokinetic and toxicological properties of compounds, thereby reducing the time and cost associated with experimental studies. nih.govnih.gov

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME)

Predictive ADME models are computational tools used to estimate the pharmacokinetic properties of a drug candidate. nih.govmdpi.com These models are built using data from existing drugs and compounds to predict properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential for drug-drug interactions. nih.gov For this compound, in silico ADME profiling would be a critical step to assess its drug-like properties and identify potential liabilities early in the development process. mdpi.com Lipinski's rule of five is a commonly used guideline to evaluate the druglikeness of a chemical compound based on its physicochemical properties. youtube.com

Table 2: Key ADME Parameters Predicted by In Silico Models

| Parameter | Description | Importance in Drug Development |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. | Determines the fraction of the dose that reaches systemic circulation. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the concentration of the drug at its site of action. |

| Metabolism | The chemical modification of a drug by the body. | Affects the drug's duration of action and can produce active or toxic metabolites. |

| Excretion | The removal of a drug and its metabolites from the body. | Determines the half-life of the drug. |

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the properties of known active molecules. mdpi.com If a target for this compound is known, structure-based virtual screening could be used to dock the compound into the target's binding site and predict its binding affinity. mdpi.com

Ex Vivo Investigations Using Biological Samples

Ex vivo studies represent a critical intermediate step in preclinical research, bridging the gap between simplified in vitro cell culture experiments and complex in vivo animal models. biobide.com The term, Latin for "out of the living," refers to experiments conducted on living cells or tissues that have been removed from an organism and are maintained in a controlled laboratory environment. biobide.comoncodesign-services.com This approach offers greater physiological relevance than isolated cell lines because it preserves the native tissue architecture, including cell-cell and cell-matrix interactions, which more closely mimics the metabolic and functional state of an intact organ. biobide.comviviabiotech.com

In the context of evaluating this compound, ex vivo models would allow researchers to study its effects on functional, intact human or animal tissues. reprocell.com For example, human skin explants could be used in a Franz cell apparatus to assess the dermal absorption and permeation of the compound. oncodesign-services.com Similarly, precision-cut lung slices or patient-derived tumor biopsies could be cultured to investigate the direct anti-cancer activity of this compound on a complex tumor microenvironment. nih.gov These models are invaluable for providing early proof-of-concept data in human tissues, investigating mechanisms of action, and even troubleshooting potential adverse effects before advancing to clinical trials. reprocell.com

Advanced Preclinical Research Tools and Techniques

To elucidate the precise molecular mechanisms of this compound, researchers can employ sophisticated tools that provide a global and unbiased view of its interactions with the proteome and metabolome.

Activity-Based Protein Profiling (ABPP) for Target Engagement

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology used to identify the specific protein targets of a small molecule and assess their functional state within a complex biological system. nih.govfrontiersin.orgnih.gov This technique utilizes specially designed chemical probes, known as activity-based probes (ABPs), that are engineered to covalently bind to the active sites of specific enzyme classes. frontiersin.orgnih.govcreative-biolabs.com

An ABP typically consists of three key components:

A reactive group (warhead): An electrophilic moiety that forms a covalent bond with a nucleophilic residue in the enzyme's active site. frontiersin.orgcreative-biolabs.com

A linker: A spacer that connects the warhead to the reporter tag.

A reporter tag: A molecule, such as a fluorophore or biotin, that enables the detection, visualization, and enrichment of the probe-labeled proteins. creative-biolabs.com

To identify the direct targets of this compound, a competitive ABPP experiment would be performed. In this workflow, a biological sample (e.g., cell lysate) is first incubated with this compound, allowing it to bind to its protein targets. Subsequently, a broad-spectrum ABP that targets a large family of enzymes is added. The probe will only label those proteins whose active sites are not already occupied by this compound. By using quantitative mass spectrometry to compare the protein labeling profile to a control sample (treated with a vehicle), researchers can identify the specific proteins that show reduced probe labeling, indicating they are the direct binding partners of this compound. nih.gov This approach provides an unbiased method for direct target identification and validation. frontiersin.orgmtoz-biolabs.com

Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies

While ABPP identifies direct binding targets, "omics" technologies provide a broader view of the downstream cellular consequences of these interactions.

Proteomics: This is the large-scale study of the entire protein complement (the proteome) of a cell or tissue. researchdeliver.com By treating a biological system with this compound and using mass spectrometry-based proteomics, researchers can quantify changes in the expression levels of thousands of proteins. This data can reveal which signaling pathways are activated or inhibited by the compound, helping to elucidate its mechanism of action. researchdeliver.com

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites within a biological sample. researchdeliver.comnih.gov Metabolites are the end products of cellular processes, and their levels can provide a real-time snapshot of the cell's physiological state. revespcardiol.org After treatment with this compound, metabolomic analysis can identify disruptions in metabolic pathways, which can help uncover the compound's functional effects and identify potential biomarkers of response. researchdeliver.comrevespcardiol.orgnih.gov